![molecular formula C25H18N4O4 B2886527 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one CAS No. 1359196-46-5](/img/structure/B2886527.png)
4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain several structural components, including a benzodioxole, an oxadiazole, a dimethylphenyl group, and a phthalazinone. Benzodioxoles are often found in pharmaceuticals and exhibit various biological activities. Oxadiazoles are heterocyclic compounds that are also found in various drugs . The dimethylphenyl group is a common substituent in organic chemistry, and phthalazinone is a type of nitrogen-containing heterocycle .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or patents detailing the synthesis of this exact compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. It contains several cyclic structures, including a benzodioxole and a phthalazinone, which may contribute to its stability and possibly its reactivity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the oxadiazole ring might be susceptible to reactions with nucleophiles or bases .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of polar functional groups can influence its solubility in water or organic solvents .Scientific Research Applications
Anti-inflammatory Applications
Some derivatives of the compound have been synthesized and tested for their anti-inflammatory activities. Notably, certain synthesized products showed active properties compared to indomethacin, a standard anti-inflammatory drug. This suggests potential for developing new anti-inflammatory agents based on the structural framework of the compound (Mosaad S M abd Alla et al., 2010).
Antimicrobial and Anti-Proliferative Activities
The compound's derivatives have also been evaluated for their antimicrobial and anti-proliferative activities. Specifically, N-Mannich bases of a related 1,3,4-oxadiazole showed broad-spectrum antibacterial activities and potent activity against certain cancer cell lines, including prostate and breast cancer cells. These findings highlight the compound's relevance in developing novel antimicrobial and anticancer therapies (L. H. Al-Wahaibi et al., 2021).
Antibacterial Activities
Derivatives containing the 1,3,4-oxadiazoline moiety have demonstrated effective antibacterial properties against S. aureus, showcasing the compound's potential in antibacterial drug development (De-jiang Li et al., 2008).
Anti-proliferative and Enzyme Inhibition Profile
The synthesis and biological evaluation of novel derivatives have shown significant and selective anti-proliferative activity against liver and breast cancer cell lines without harming normal fibroblasts. These compounds induced apoptosis and arrested cell cycle progression, suggesting their potential as anticancer agents (Mohamed H. Hekal et al., 2020).
Spectral Characterisation and Synthetic Advances
Further research includes the synthesis and spectral characterization of phthalazinone derivatives, contributing to the understanding of their chemical properties and potential applications in medicinal chemistry (M. Mahmoud et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N4O4/c1-14-7-9-17(11-15(14)2)29-25(30)19-6-4-3-5-18(19)22(27-29)24-26-23(28-33-24)16-8-10-20-21(12-16)32-13-31-20/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWQVBJIQUUSPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC6=C(C=C5)OCO6)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.